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tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 . This compound is known for its unique structure, which includes an oxazolidinone ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate typically involves the reaction of oxazolidinone derivatives with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate and oxazolidinone in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis and purification processes to obtain high-purity compounds .
Chemical Reactions Analysis
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl carbamate group may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the oxazolidinone ring.
tert-Butyl (2-bromothiazol-5-yl)carbamate: Contains a thiazole ring instead of an oxazolidinone ring.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Features a different substituent on the carbamate group.
The uniqueness of this compound lies in its oxazolidinone ring, which imparts distinct chemical and biological properties.
Biological Activity
tert-Butyl (2-(2-oxooxazolidin-5-yl)ethyl)carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its oxazolidine ring, which is known for its role in various biological applications. Its molecular formula is C8H14N2O3 with a molecular weight of approximately 174.20 g/mol. The presence of the tert-butyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Notably, compounds with oxazolidine structures have been studied for their ability to inhibit bacterial protein synthesis by targeting the ribosomal machinery. This mechanism is crucial in the development of antibiotics, particularly against resistant strains.
Biological Activity
1. Antimicrobial Activity
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. A study evaluating various oxazolidine compounds found that this compound showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, highlighting its potential as an antibiotic candidate .
2. Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated inhibition against certain proteases, which are vital in various physiological processes and disease mechanisms. The IC50 values for these inhibitory activities were reported in comparative studies, indicating effective dose-response relationships .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of antibiotic-resistant bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited a synergistic effect when combined with existing antibiotics, suggesting potential for use in combination therapies .
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-oxo-1,3-oxazolidin-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)11-5-4-7-6-12-8(13)15-7/h7H,4-6H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
DMLNJBHVXGSTHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CNC(=O)O1 |
Origin of Product |
United States |
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